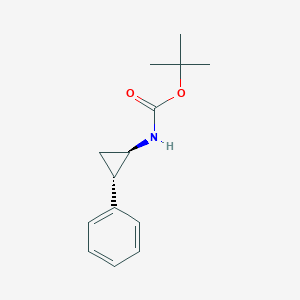

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-phenylcyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZAGPLGLMIZOL-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Reaction Modifications

The Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, is widely used for cyclopropanation. For aryl-substituted cyclopropanes, stereochemical control is achieved using chiral auxiliaries or catalysts. For example:

- Substrate : Styrene derivatives undergo cyclopropanation at −20°C in dichloromethane, yielding trans-diastereomers with >90% diastereomeric excess (d.e.) when using (R)-BINOL-derived zinc complexes.

- Limitations : Poor regioselectivity with electron-deficient alkenes necessitates alternative methods.

Transition-Metal-Catalyzed Approaches

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enable cyclopropanation of diazo compounds with alkenes:

$$ \text{Rh}2(\text{OAc})4 + \text{N}2\text{C(CO}2\text{Et)}_2 \rightarrow \text{Cyclopropane} $$

- Conditions : Reactions proceed at 25°C in toluene, with enantioselectivity enhanced by chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄).

- Yield : 60–85% for phenyl-substituted cyclopropanes.

Boc Protection of Cyclopropylamines

After cyclopropane synthesis, the amine group is protected using tert-butyloxycarbonyl (Boc) chemistry.

Standard Boc Protection Protocol

- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), triethylamine (TEA, 2.0 equiv).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Procedure :

- Dissolve cyclopropylamine (1.0 equiv) in anhydrous DCM.

- Add TEA dropwise at 0°C, followed by Boc₂O.

- Stir for 12 h at 25°C.

- Workup : Quench with aqueous NaHCO₃, extract with DCM, dry over MgSO₄.

- Yield : 85–92%.

Stereochemical Integrity Preservation

- Chiral HPLC Analysis : Post-protection, enantiopurity is confirmed using Chiralpak® IA columns (hexane:isopropanol = 90:10, 1.0 mL/min).

- Common Issues : Racemization occurs above 40°C; reactions are maintained at ≤25°C.

Resolution of Stereoisomers

The (1R,2S) configuration is critical for biological activity. Resolution methods include:

Crystallization-Induced Diastereomer Resolution

Enzymatic Kinetic Resolution

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : Racemic cyclopropyl acetate.

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

- Outcome : (1R,2S)-alcohol obtained with 99% e.e. (Conversion: 45%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Reactors : Microfluidic systems reduce reaction time from 12 h to 15 min.

- Parameters :

Parameter Value Temperature 50°C Pressure 3 bar Residence Time 10 min Yield 88%

Cost-Effective Purification

- Molecular Distillation : Purify Boc-protected compounds at 0.1 mbar, 180°C (≥99.5% purity).

- Solvent Recycling : >90% THF recovery via fractional distillation.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

- HPLC : C18 column (ACN:H₂O = 70:30), retention time = 8.2 min, purity >99%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamate compounds.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. The tert-butyl group and phenyl substituent play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Biological Activity

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate is a synthetic organic compound with a unique structural composition that includes a tert-butyl group, a carbamate functional group, and a cyclopropyl structure bearing a phenyl substituent. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The mechanism of action involves:

- Binding Affinity : The presence of the tert-butyl and phenyl groups enhances the compound's binding affinity to specific targets, potentially modulating enzymatic activity or receptor signaling pathways.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitutions typical of carbamates, leading to the formation of biologically active derivatives.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Neurological Disorders : Preliminary studies suggest that this compound may act as a lead candidate for drug development targeting neurological disorders. Its structural characteristics allow for selective interactions with neurotransmitter receptors, which could enhance its efficacy while minimizing side effects.

- Analgesics and Neuroprotective Agents : The compound has been explored for its potential use as an analgesic and neuroprotective agent due to its ability to influence pain pathways and protect neuronal health.

Table 1: Summary of Biological Activities

| Activity Area | Potential Effects | References |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter receptors | |

| Analgesic Properties | Pain relief through receptor interaction | |

| Neuroprotection | Protection against neuronal damage |

Case Studies

Several studies have investigated the pharmacological properties of this compound:

- Study on Receptor Binding :

-

Evaluation in Animal Models :

- In vivo studies demonstrated that administration of this compound resulted in reduced pain responses in rodent models, supporting its analgesic properties.

-

Toxicological Assessment :

- A comprehensive toxicological assessment showed that the compound exhibited low toxicity levels in preliminary tests, indicating a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate, and what key reagents/conditions are required?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a cyclopropane precursor. Key steps include:

Cyclopropanation : Reaction of styrene derivatives with diazo compounds or via Simmons-Smith conditions to form the (1R,2S)-2-phenylcyclopropyl scaffold .

Carbamate Protection : Coupling the cyclopropane amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .

- Critical Parameters : Reaction temperature (0–25°C), solvent choice (THF, DCM), and exclusion of moisture to prevent Boc-group hydrolysis .

Q. How is the stereochemical integrity of the (1R,2S) configuration validated during synthesis?

- Methodological Answer : Chiral resolution and analysis are performed using:

- Chiral HPLC : To separate enantiomers and confirm optical purity .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

- NMR Spectroscopy : NOE experiments or chiral shift reagents to assess spatial arrangement .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability is compromised by:

- Moisture : Hydrolysis of the Boc group in humid environments .

- Strong Acids/Bases : Avoid exposure to pH extremes (<3 or >9) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereoselectivity?

- Methodological Answer :

- Catalyst Screening : Use chiral catalysts (e.g., Rh₂(OAc)₄) for enantioselective cyclopropanation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize by-products .

Q. What strategies are effective for resolving enantiomeric impurities in the final product?

- Methodological Answer :

- Kinetic Resolution : Use enantioselective enzymes (lipases) to hydrolyze undesired enantiomers .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .

- Chiral Stationary Phases : Preparative HPLC with columns like Chiralpak® IA/IB for high-purity isolation .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?

- Methodological Answer :

In Vitro Assays : Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric methods .

Structure-Activity Relationships (SAR) : Modify the cyclopropane or phenyl group and correlate with inhibitory potency .

Molecular Docking : Predict binding modes using software (e.g., AutoDock) to guide rational design .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting point)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination) .

- Advanced Characterization : Use DSC for melting point analysis and dynamic light scattering (DLS) for solubility profiling .

- Impurity Analysis : LC-MS to identify contaminants (e.g., residual solvents, Boc-deprotected by-products) that may alter properties .

Q. What are the best practices for troubleshooting unexpected by-products during purification?

- Methodological Answer :

- By-product Identification : Combine LC-MS and 2D NMR to elucidate structures. Common issues include:

- Oxidation : Check for peroxides in solvents; use stabilizers like BHT .

- Epimerization : Avoid prolonged exposure to basic conditions during workup .

- Purification Adjustments : Switch from silica gel to reverse-phase chromatography for polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.